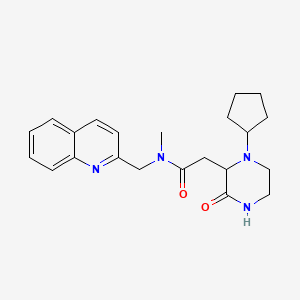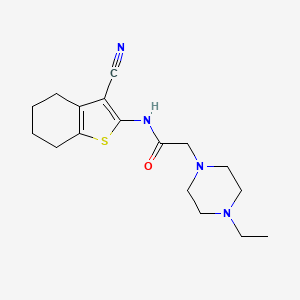![molecular formula C19H27N7O B5637130 N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Triazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Thiazole: A compound with a sulfur atom in the ring, offering different chemical properties.
Uniqueness
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-
Properties
IUPAC Name |
N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-4-5-9-24(3)19(27)18-16(26-10-7-6-8-17(26)23-18)11-21-15(2)12-25-14-20-13-22-25/h6-8,10,13-15,21H,4-5,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIVPONLNZITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N2C=CC=CC2=N1)CNC(C)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine](/img/structure/B5637087.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)
![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)
![1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5637113.png)
acetic acid](/img/structure/B5637122.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)
![2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5637134.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)
![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5637154.png)
